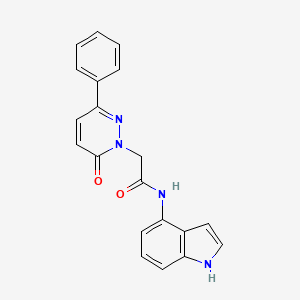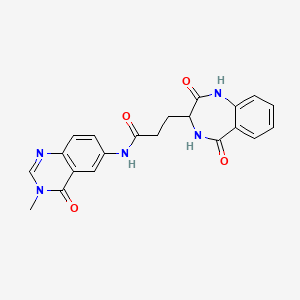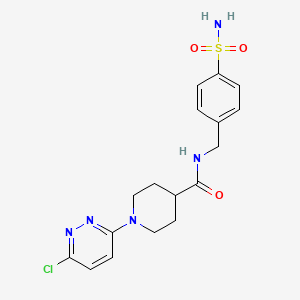![molecular formula C15H18N6OS B11000223 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide](/img/structure/B11000223.png)
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining triazole, pyridine, and thiazole moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the triazole and pyridine intermediates, followed by their coupling with the thiazole moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(methylamino)thiazole-4-carboxamide
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(ethylamino)thiazole-4-carboxamide
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(propylamino)thiazole-4-carboxamide
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(isobutylamino)thiazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its isobutylamino group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N6OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H18N6OS/c1-10(2)7-17-15-18-11(9-23-15)14(22)16-8-13-20-19-12-5-3-4-6-21(12)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,22)(H,17,18) |
InChI Key |
WDGSWWXCMUWYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)NCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11000164.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone](/img/structure/B11000179.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11000190.png)
![ethyl 4-methyl-2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11000192.png)


![ethyl 4-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B11000206.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide](/img/structure/B11000207.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11000215.png)
![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11000227.png)
![4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11000233.png)

![8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B11000245.png)
